Ethyl 3-(4-aminophenyl)propanoate hydrochloride
CAS No.: 61630-01-1
Cat. No.: VC4354201
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61630-01-1 |
---|---|
Molecular Formula | C11H16ClNO2 |
Molecular Weight | 229.7 |
IUPAC Name | ethyl 3-(4-aminophenyl)propanoate;hydrochloride |
Standard InChI | InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9;/h3-4,6-7H,2,5,8,12H2,1H3;1H |
Standard InChI Key | HYMQMENCNJEXRS-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCC1=CC=C(C=C1)N.Cl |
Introduction
Structural and Chemical Characteristics
Ethyl 3-(4-aminophenyl)propanoate hydrochloride is characterized by a phenyl ring substituted with an amino group at the para position, linked to an ethyl propanoate moiety via a three-carbon chain. The hydrochloride salt enhances its stability and solubility in polar solvents. Key chemical descriptors include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 229.7 g/mol |
IUPAC Name | ethyl 3-(4-aminophenyl)propanoate; hydrochloride |
SMILES | CCOC(=O)CCC1=CC=C(C=C1)N.Cl |
InChI | InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9;/h3-4,6-7H,2,5,8,12H2,1H3;1H |
InChIKey | HYMQMENCNJEXRS-UHFFFAOYSA-N |
The amino group () and ester () functionalities render the compound highly reactive, facilitating its use in nucleophilic substitutions and condensation reactions.
Synthesis and Industrial Production
Esterification and Salt Formation
The synthesis typically involves two sequential steps:
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Esterification: 3-(4-Aminophenyl)propanoic acid is reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form ethyl 3-(4-aminophenyl)propanoate.
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Hydrochloride Salt Formation: The free base is treated with hydrochloric acid, yielding the hydrochloride salt for improved crystallinity and handling.
Industrial-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>98%). Post-synthesis purification involves recrystallization from ethanol-water mixtures, followed by vacuum drying.
Applications in Pharmaceutical and Organic Chemistry
Intermediate in Drug Synthesis
The compound’s amino and ester groups enable its use as a building block for:
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Antidepressants: Structural analogs have shown serotonin reuptake inhibition in preclinical models.
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Anti-inflammatory Agents: Derivatization into amides or ureas enhances binding to cyclooxygenase-2 (COX-2).
Peptide Mimetics
The ethyl ester can be hydrolyzed to a carboxylic acid, allowing incorporation into peptide chains. For example, it has been used to synthesize β-amino acid derivatives with enhanced metabolic stability.
Comparative Analysis with Structural Analogs
Substituent variations on the phenyl ring significantly alter physicochemical properties. For instance:
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4-Methyl Substitution: Increases hydrophobicity (logP +0.5) but reduces aqueous solubility by 30% compared to the unsubstituted parent compound.
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4-Nitro Derivatives: Exhibit enhanced electrophilicity but require reduction to the amino form for biological activity.
Future Research Directions
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Biological Screening: Systematic evaluation of antimicrobial and anticancer activity.
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Process Optimization: Development of enantioselective synthetic routes for chiral derivatives.
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Pharmacokinetic Studies: Investigation of bioavailability and metabolic pathways in vivo.
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